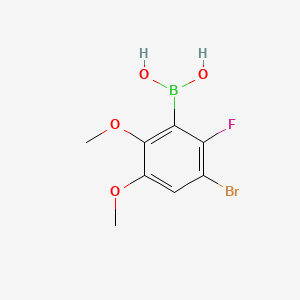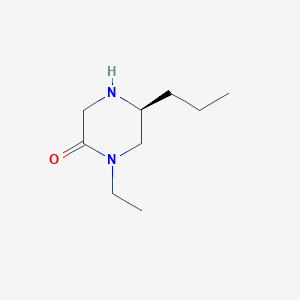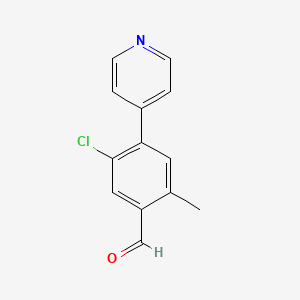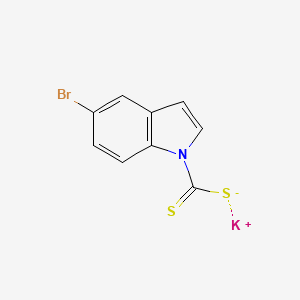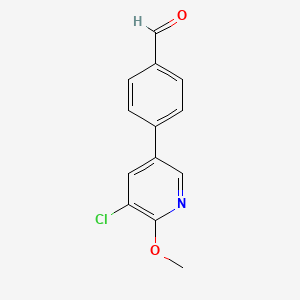
4-(5-Chloro-6-methoxypyridin-3-yl)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-Chloro-6-methoxypyridin-3-yl)benzaldehyde is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a benzaldehyde group attached to a pyridine ring, which is further substituted with a chlorine atom and a methoxy group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Chloro-6-methoxypyridin-3-yl)benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-chloro-6-methoxypyridine.
Formylation: The pyridine derivative undergoes a formylation reaction to introduce the benzaldehyde group. This can be achieved using Vilsmeier-Haack reaction conditions, where the pyridine derivative is treated with a formylating agent such as DMF and POCl3.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-(5-Chloro-6-methoxypyridin-3-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under suitable conditions, such as nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: 4-(5-Chloro-6-methoxypyridin-3-yl)benzoic acid.
Reduction: 4-(5-Chloro-6-methoxypyridin-3-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-(5-Chloro-6-methoxypyridin-3-yl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a building block for various industrial applications.
作用机制
The mechanism of action of 4-(5-Chloro-6-methoxypyridin-3-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary based on the context of its use and the specific biological target.
相似化合物的比较
Similar Compounds
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)benzaldehyde: Similar structure with a trifluoromethyl group instead of a methoxy group.
5-Methoxy-3-pyridineboronic acid pinacol ester: A related pyridine derivative with a boronic acid ester group.
Uniqueness
4-(5-Chloro-6-methoxypyridin-3-yl)benzaldehyde is unique due to the specific combination of substituents on the pyridine ring, which can influence its reactivity and biological activity
属性
分子式 |
C13H10ClNO2 |
|---|---|
分子量 |
247.67 g/mol |
IUPAC 名称 |
4-(5-chloro-6-methoxypyridin-3-yl)benzaldehyde |
InChI |
InChI=1S/C13H10ClNO2/c1-17-13-12(14)6-11(7-15-13)10-4-2-9(8-16)3-5-10/h2-8H,1H3 |
InChI 键 |
NRLLXEJGLUJWCB-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=N1)C2=CC=C(C=C2)C=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


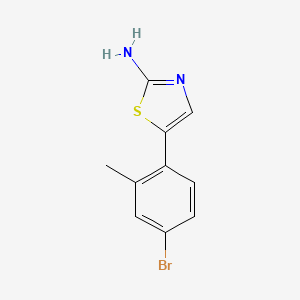
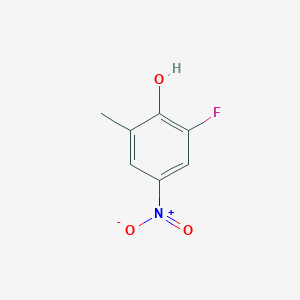
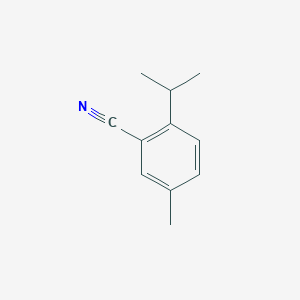
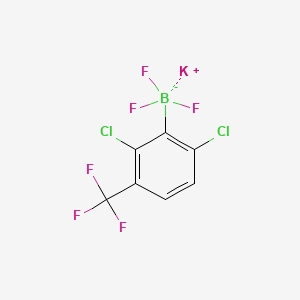
![4-Bromo-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14031658.png)


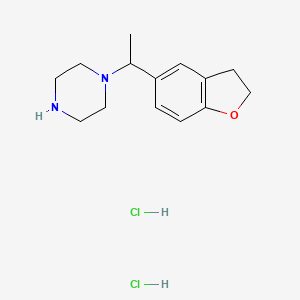
![N,N-bis[4-(2,2-diphenylethenyl)phenyl]-4-ethylbenzenamine](/img/structure/B14031683.png)
